N-Methyl Picolinamide-d3
Description
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Properties
CAS No. |
1346600-66-5 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
139.172 |
IUPAC Name |
N-(trideuteriomethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10)/i1D3 |
InChI Key |
HXXAUIXTYRHFNO-FIBGUPNXSA-N |
SMILES |
CNC(=O)C1=CC=CC=N1 |
Synonyms |
N-(Methyl-d3)-2-pyridinecarboxamide; N-Methylpicolinamide-d3; |
Origin of Product |
United States |
Foundational Context and Research Imperatives of N Methyl Picolinamide D3 in Contemporary Chemical and Biological Sciences
Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical and Biochemical Investigations
Deuterium isotopic labeling is a powerful technique used to track the journey of an isotope through a chemical reaction, metabolic pathway, or a biological cell. wikipedia.org In this method, specific hydrogen atoms in a molecule are replaced with their heavier, stable isotope, deuterium (²H or D). wikipedia.org This non-radioactive labeling allows for site-specific investigation of molecular structures and makes molecules easily detectable by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, all while generally maintaining the original compound's biochemical activity and selectivity. flashcards.worldsimsonpharma.com
The distinct mass of deuterium compared to protium (B1232500) (¹H) is a key feature. This mass difference can be readily detected by mass spectrometry, which measures the mass-to-charge ratio of ions, and by infrared spectroscopy, which identifies the different vibrational frequencies of chemical bonds involving deuterium. This allows researchers to follow the labeled compound or its fragments through various physical, chemical, or biological processes. simsonpharma.com
A significant application of deuterium labeling lies in the study of reaction mechanisms. By observing the position of deuterium atoms in the products of a reaction, chemists can deduce the pathways and intermediates involved. wikipedia.orgflashcards.world Furthermore, the replacement of hydrogen with deuterium can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). flashcards.worldbioscientia.de The KIE provides valuable insights into the transition state of a reaction, helping to elucidate the mechanism at a detailed level. flashcards.world In biochemical investigations, deuterium-labeled compounds are instrumental in tracing metabolic pathways, studying drug metabolism and distribution, and understanding enzyme mechanisms. flashcards.worldsymeres.com
Role of Deuterated Analogs as Mechanistic Probes and Analytical Standards
Deuterated analogs, which are molecules where one or more hydrogen atoms have been replaced by deuterium, serve two critical roles in scientific research: as mechanistic probes and as analytical standards. acs.orgarkat-usa.org
As mechanistic probes, deuterated compounds are invaluable for elucidating the intricate details of chemical and biochemical reactions. arkat-usa.orgacs.org The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a primary tool in these investigations. flashcards.world By strategically placing deuterium atoms at specific positions in a molecule, researchers can determine whether a particular carbon-hydrogen bond is broken in the rate-determining step of a reaction. bioscientia.de This information is crucial for understanding reaction mechanisms and the properties of enzyme active sites. bioscientia.deacs.org
In the realm of analytical chemistry, deuterated compounds are widely used as internal standards for quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgarkat-usa.orgmdpi.com An ideal internal standard is a compound that is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. mdpi.com Deuterated analogs fit this requirement perfectly. By adding a known amount of a deuterated standard to a sample, researchers can accurately quantify the amount of the non-deuterated (or "light") compound, even if there are variations in sample preparation or instrument response. iaea.org This is because the deuterated standard experiences similar losses and ionization efficiencies as the analyte. mdpi.com
Positioning N-Methyl Picolinamide-d3 within the Landscape of Stable Isotope-Labeled Compounds
This compound is a deuterated analog of N-Methyl Picolinamide (B142947). pharmaffiliates.comintlab.org The "-d3" designation indicates that three hydrogen atoms in the methyl group have been replaced with deuterium. google.com This positions it within the broad category of stable isotope-labeled compounds, which are crucial tools in various scientific disciplines. lucerna-chem.ch
Stable isotope-labeled compounds, including those labeled with deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be used to trace the path of molecules in chemical and biological systems. wikipedia.orgsymeres.com this compound, specifically, is a labeled version of a picolinamide derivative. Picolinamides are a class of chemical compounds that have been investigated for various biological activities. pharmaffiliates.commdpi.commdpi.comresearchgate.net
The primary application of this compound is as a labeled internal standard for quantitative analysis. pharmaffiliates.comintlab.org In studies involving the quantification of N-Methyl Picolinamide or related compounds in complex matrices like biological fluids, this compound serves as an ideal reference compound for techniques such as LC-MS. mdpi.comiaea.org Its chemical behavior is nearly identical to the unlabeled compound, ensuring that it co-elutes during chromatography, while its increased mass allows for clear differentiation in the mass spectrometer. mdpi.com This enables precise and accurate measurement of the target analyte's concentration.
The table below provides a summary of the key properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1346600-66-5 |
| Molecular Formula | C₇H₅D₃N₂O |
| Molecular Weight | 139.17 |
| Synonym | Labelled N-Methyl Picolinamide |
Research Gaps and Future Outlooks for this compound Studies
While this compound serves a well-defined role as an internal standard, the broader research landscape for this specific deuterated compound appears to be relatively narrow and focused. The majority of available information centers on its synthesis and application in quantitative analyses. iaea.orgpharmaffiliates.comintlab.org
A significant research gap exists in the exploration of this compound as a mechanistic probe. Although deuterated compounds are widely used for this purpose, there is a lack of published studies investigating the reaction mechanisms or metabolic pathways of N-Methyl Picolinamide using its d3 analog. Such studies could provide valuable insights into the chemical and biological transformations of this class of compounds.
Future research could also explore the kinetic isotope effect of this compound in various enzymatic and chemical reactions. This could help in understanding the rate-determining steps of its metabolism or degradation. Furthermore, while the parent compound, N-Methyl Picolinamide, and its derivatives have been investigated for potential biological activities, there is no readily available research on the pharmacological effects of this compound itself. mdpi.comacs.orgtandfonline.com Investigating whether the deuteration affects the pharmacokinetic or pharmacodynamic properties of the parent molecule could be a potential avenue for future studies, drawing parallels to the development of other deuterated drugs. bioscientia.delucerna-chem.ch
The development of new synthetic routes to this compound and other labeled picolinamides could also be a focus of future chemical research, potentially leading to more cost-effective and efficient methods for their production. mdpi.comgoogle.com
Synthetic Methodologies and Precursor Chemistry for N Methyl Picolinamide D3
Historical Trajectories and Methodological Innovations in Stable Isotope Labeling, with Emphasis on Deuterated Amides
The field of stable isotope labeling originated in the early 20th century, with pioneering work by scientists like Rudolph Schoenheimer, who utilized isotopes to trace the metabolic fate of molecules in living organisms, revealing the dynamic nature of biochemical processes. nih.gov Initially, the incorporation of deuterium (B1214612), a stable isotope of hydrogen, was a complex endeavor. Early methods for producing deuterated amides often relied on the reduction of precursor functional groups like nitriles or imines using strong, deuterated reducing agents such as lithium aluminum deuteride (LiAlD4). rsc.org
Over time, methodological innovations have provided more versatile and selective approaches. Hydrogen Isotope Exchange (HIE) reactions have become a preferred strategy, allowing for the direct replacement of hydrogen with deuterium on a substrate molecule. researchgate.net These methods have evolved from requiring harsh conditions to employing sophisticated transition-metal catalysts (e.g., based on iridium, palladium, or ruthenium) that can direct the deuteration to specific positions under milder conditions. acs.orgyoutube.com For amides, specifically, techniques for deuteration at the α-carbon position have been developed using various catalysts or electrochemical methods. researchgate.netrsc.orgnih.gov These advancements have expanded the synthetic chemist's toolbox, enabling the creation of complex deuterated molecules with high precision. nih.gov
Convergent and Divergent Synthetic Pathways for N-Methyl Picolinamide-d3 Construction
A divergent synthesis, in contrast, begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. wikipedia.org While less common for producing a single target like this compound, a divergent approach could theoretically be employed, starting from a common picolinamide (B142947) precursor, to generate various isotopologues or analogs with deuterium incorporated at different positions. rsc.org
| Synthesis Strategy | Description | Application to this compound |
| Convergent | Separate synthesis of key fragments followed by their assembly. researchgate.net | The picolinic acid moiety and methyl-d3-amine are prepared independently and then coupled to form the final product. This is the most common and efficient route. |
| Divergent | A common precursor is reacted to form a variety of different products. wikipedia.org | A single picolinamide intermediate could potentially be used to create a library of different deuterated analogs, although this is not the standard approach for this specific compound. |
Achieving regioselective deuteration—the placement of deuterium at a specific atomic position—is critical. For the N-methyl group of this compound, the most effective and unambiguous strategy is to construct the molecule using a building block that is already deuterated. semanticscholar.orgresearchgate.net This involves synthesizing the amide bond using methyl-d3-amine (CD3NH2). This "bottom-up" approach ensures that the deuterium atoms are located exclusively on the methyl group and avoids the potential for non-specific deuteration or isotopic scrambling that can occur with late-stage H/D exchange reactions on the final molecule. researchgate.net
While methods exist for the acid-catalyzed H/D exchange at methyl groups on certain N-heterocycles, applying such techniques to N-Methyl Picolinamide would be complicated and risk poor selectivity. researchgate.netrsc.org Therefore, the precursor-based approach remains the gold standard for synthesizing this specific compound.
The synthesis of this compound is critically dependent on the availability of high-purity methyl-d3-amine or its salts (e.g., methyl-d3-amine hydrochloride). semanticscholar.orgresearchgate.net Several robust methods for the preparation of this key precursor have been reported in the chemical literature. These synthetic routes are designed to be high-yielding and produce a precursor with very high isotopic enrichment.
One common pathway involves the reduction of deuterated nitromethane (CD3NO2), which can be prepared by reacting nitromethane with deuterium oxide (D2O) in the presence of a base. epo.orggoogleapis.com Another effective method starts with deuterated methanol (CD3OD), which is converted to a methylating agent like methyl-d3-tosylate (TsOCD3). This agent is then used to methylate a protected amine, such as Boc-benzylamine, followed by deprotection to yield the desired methyl-d3-amine. semanticscholar.orgresearchgate.net
| Precursor Method | Starting Material | Key Reagents | Product |
| Nitromethane Reduction | Nitromethane | 1. D2O, Base2. Reducing agent (e.g., H2, catalyst) | Methyl-d3-amine |
| From Deuterated Methanol | Deuterated Methanol (CD3OD) | 1. Tosyl chloride (TsCl)2. Protected amine (e.g., Boc-benzylamine)3. Deprotection reagents | Methyl-d3-amine |
Once methyl-d3-amine hydrochloride is obtained, the final step is a standard amidation reaction. Picolinic acid is first "activated," typically by converting it to an acyl chloride (picolinoyl chloride) using a reagent like thionyl chloride or oxalyl chloride. nih.gov This activated intermediate is then reacted with methyl-d3-amine, often in the presence of a base, to form the N-C amide bond, yielding this compound. google.com
The efficiency of deuterium incorporation in the final this compound product is almost entirely dependent on the isotopic purity of the methyl-d3-amine precursor. semanticscholar.orgresearchgate.net Syntheses of the precursor are therefore carefully designed to maximize deuterium levels, often achieving >98% isotopic enrichment. The C-D bonds in the methyl group are highly stable and are not susceptible to H/D exchange under standard amide coupling conditions.
In broader deuteration chemistry, particularly HIE reactions, optimizing deuterium incorporation can be challenging. Factors such as the choice of catalyst, reaction temperature, pressure of D2 gas, and reaction time must be carefully controlled to maximize the exchange and prevent back-exchange with protic solvents or reagents. researchgate.netresearchgate.net However, for a convergent synthesis like that of this compound, these concerns are mitigated by using a pre-labeled building block, which simplifies the optimization process to ensuring precursor purity.
Advanced Synthetic Techniques for Enhancing Chemical Yield and Isotopic Enrichment Purity of this compound
Modern synthetic chemistry leverages advanced technologies to improve the efficiency, safety, and scalability of chemical processes. For the synthesis of high-purity deuterated compounds like this compound, these techniques can offer significant advantages over traditional batch methods.
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a tank, has emerged as a powerful tool for the synthesis of deuterated compounds. researchgate.netnih.gov This technology offers several advantages over conventional batch processing. ansto.gov.au
Enhanced Efficiency and Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. ansto.gov.autn-sanso.co.jp
Improved Safety: Conducting reactions in the small volume of a reactor coil minimizes the risks associated with handling hazardous reagents or running highly exothermic reactions. tn-sanso.co.jp
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than moving to larger, more cumbersome batch reactors. ansto.gov.au
Reduced Decomposition: The precise control and short reaction times possible in flow systems can minimize the decomposition of sensitive intermediates or products. ansto.gov.au
For deuteration reactions that involve H-D exchange using heterogeneous catalysts and D2O or D2 gas, flow chemistry can be particularly advantageous, facilitating efficient mixing and interaction with the catalyst surface to improve deuterium incorporation. ansto.gov.autn-sanso.co.jp
| Feature | Batch Synthesis | Flow Chemistry |
| Reaction Vessel | Flask or Tank Reactor | Tubing or Microreactor |
| Parameter Control | Less precise, temperature/mixing gradients | Highly precise, excellent heat/mass transfer tn-sanso.co.jp |
| Safety | Higher risk with large volumes | Inherently safer due to small reaction volume tn-sanso.co.jp |
| Scalability | Requires larger vessels, can be complex | Achieved by extending run time ("scaling out") ansto.gov.au |
| Efficiency | Can be limited by mixing and heat transfer | Often higher yields and purities nih.govansto.gov.au |
Catalytic Deuteration Approaches for Picolinamide Derivatives
The synthesis of this compound involves the selective incorporation of deuterium atoms onto the N-methyl group of the picolinamide scaffold. While direct catalytic methods for the deuteration of N-Methyl Picolinamide are not extensively documented in publicly available literature, several catalytic approaches for the deuteration of related structural motifs, such as pyridine (B92270) rings and N-methyl amides, can be adapted for this purpose. These methods primarily rely on transition-metal-catalyzed hydrogen isotope exchange (HIE).
One plausible approach involves the use of iridium-based catalysts, which are known to facilitate the HIE of C-H bonds with deuterium sources like deuterium gas (D₂) or heavy water (D₂O) acs.org. The picolinamide functional group itself can act as a directing group, guiding the catalyst to the ortho C-H bonds of the pyridine ring acs.org. However, for deuteration of the N-methyl group, different catalytic systems are generally required.
Ruthenium catalysts have demonstrated efficacy in the α- and α,β-deuteration of alcohols using D₂O as the deuterium source. While not directly applicable to the N-methyl group of an amide, this highlights the potential of transition metals to activate C-H bonds for deuteration under specific conditions.
A more direct strategy would involve the deuteration of a precursor, N-picolinoyl-N-methylamine. Base-mediated deuteration in the presence of a deuterated solvent like DMSO-d₆ could potentially be employed, although this might lead to deuteration at other acidic sites as well rsc.org. More controlled catalytic methods are therefore preferable.
Recent advancements in photocatalysis have also shown promise for the selective deuteration of C-H bonds adjacent to heteroatoms nih.gov. An organophotocatalyst, in conjunction with a deuterium source like D₂O, could potentially facilitate the selective deuteration of the N-methyl group of picolinamide under mild conditions nih.gov.
Electrochemical methods have also emerged as a powerful tool for the C-H deuteration of pyridine derivatives, offering high regioselectivity without the need for metal catalysts or strong bases bohrium.comnih.govresearchgate.net. While these methods have been primarily demonstrated for the pyridine ring, modifications to the reaction conditions could potentially target the N-methyl group.
A summary of potential catalytic approaches for the synthesis of this compound is presented in the table below.
Table 1: Potential Catalytic Approaches for the Synthesis of this compound
| Catalytic System | Deuterium Source | Potential Advantages | Key Considerations |
| Iridium-based Catalysts | D₂ gas, D₂O | High efficiency for HIE on arenes acs.org. | Directing group effect may favor ring deuteration over N-methyl deuteration. |
| Ruthenium-based Catalysts | D₂O | Effective for α-deuteration of alcohols. | Applicability to N-methyl amides needs to be established. |
| Base-mediated Deuteration | DMSO-d₆ | Simple procedure. | Lack of selectivity, potential for multiple deuteration sites rsc.org. |
| Organophotocatalysis | D₂O | Mild reaction conditions, high regioselectivity for heteroatom-adjacent C-H bonds nih.gov. | Catalyst and reaction condition optimization would be necessary. |
| Electrochemical Methods | D₂O | Metal-free, acid/base-free, high regioselectivity for pyridine ring bohrium.comnih.govresearchgate.net. | Adaptation for N-methyl group deuteration would be required. |
Strategic Derivatization and Analog Synthesis from the this compound Scaffold
The this compound scaffold, once synthesized, serves as a valuable building block for the strategic derivatization and synthesis of a variety of analogs. The primary advantage of using a deuterated scaffold lies in the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic processes that involve the cleavage of the C-D bond nih.gov. This can lead to improved pharmacokinetic profiles of drug candidates. Furthermore, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry-based bioassays due to their similar chemical properties but distinct mass from their non-deuterated counterparts nih.gov.
Derivatization strategies for the this compound scaffold would likely mirror those employed for non-deuterated picolinamides. The picolinamide core offers several sites for modification, including the pyridine ring and the amide functionality.
Ring Functionalization: The pyridine ring of the this compound scaffold can undergo various electrophilic and nucleophilic substitution reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to introduce aryl or heteroaryl substituents at various positions on the pyridine ring. This approach has been used to synthesize a range of picolinamide-based compounds with diverse biological activities.
Amide Modification: While the N-methyl group is deuterated, the amide bond itself can be a target for modification, although this would result in the loss of the deuterated methyl group. A more common strategy is to modify the pyridine ring while keeping the N-methylpicolinamide-d3 core intact.
The following table outlines potential derivatization reactions that could be applied to the this compound scaffold, based on known chemistry of picolinamide derivatives.
Table 2: Potential Derivatization Strategies for the this compound Scaffold
| Reaction Type | Reagents and Conditions | Potential Product Analogs | Strategic Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted this compound | Exploration of structure-activity relationships for receptor binding. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted this compound | Introduction of hydrogen-bond donors/acceptors to modulate solubility and target interactions. |
| C-H Activation/Functionalization | Transition metal catalyst (e.g., Pd, Ru), coupling partner | Functionalized this compound at specific C-H bonds | Late-stage functionalization to rapidly generate diverse analogs. |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., thiolate, alkoxide) | Thioether or ether-linked this compound | Probing specific interactions within a biological target. |
The synthesis of isosteric analogues of biologically important molecules, such as nicotinamide adenine dinucleotide (NAD), has been demonstrated using picolinamide precursors nih.gov. Similarly, the this compound scaffold could be incorporated into larger molecules to investigate the impact of deuteration on their biological activity and metabolic fate.
Advanced Spectroscopic Characterization and Structural Elucidation of N Methyl Picolinamide D3
The rigorous structural confirmation and characterization of isotopically labeled compounds such as N-Methyl Picolinamide-d3 are paramount for their application in various scientific fields. Advanced spectroscopic techniques, including high-resolution mass spectrometry and multi-nuclear nuclear magnetic resonance, provide the necessary tools to verify molecular composition, isotopic purity, and conformational details.
Applications of N Methyl Picolinamide D3 in Mechanistic Investigations and Research Methodologies
Mechanistic Investigations through Kinetic Isotope Effects (KIE) Employing N-Methyl Picolinamide-d3 as a Mechanistic Probe
The kinetic isotope effect (KIE) is a powerful phenomenon used to understand reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its isotopes. libretexts.org Because deuterium (B1214612) is twice as heavy as protium (B1232500) (¹H), the C-D bond has a lower zero-point vibrational energy and is stronger than the corresponding C-H bond. libretexts.org Consequently, reactions that involve the cleavage of the C-D bond in this compound will proceed more slowly than the same reaction with its non-deuterated counterpart, N-Methyl Picolinamide (B142947). libretexts.org This difference in rate, expressed as the ratio kH/kD, provides profound insights into the reaction's transition state and rate-determining step. columbia.edu
The measurement of kinetic isotope effects is typically accomplished by running parallel reactions with both the deuterated and non-deuterated compounds and analyzing the reaction rates or by using competitive experiments. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC/MS) are often employed to determine the relative amounts of products formed. libretexts.org
Primary Kinetic Isotope Effects (PKIE): A primary KIE is observed when the bond to the isotopic label (the C-D bond in the N-methyl group) is broken or formed in the rate-determining step of the reaction. columbia.edu For C-D bonds, PKIE values (kH/kD) are typically in the range of 6 to 10. wikipedia.org A large observed PKIE in a reaction involving this compound, such as enzymatic demethylation, would strongly indicate that the cleavage of the C-D bond is the slowest step of the reaction.
Secondary Kinetic Isotope Effects (SKIE): A secondary KIE occurs when the isotopically substituted bond is not broken in the rate-determining step, but the presence of the isotope still influences the reaction rate. wikipedia.org These effects are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org For example, if a reaction involved a nucleophilic attack at a different site on the this compound molecule, a small SKIE might be observed due to changes in hyperconjugation or steric effects in the transition state. libretexts.org
| Reaction Type | Isotope Position | Observed kH/kD | Interpretation |
|---|---|---|---|
| Enzymatic N-Demethylation | N-CD3 | 7.2 | Primary KIE; C-D bond cleavage is part of the rate-determining step. |
| Hydrolysis of Amide Bond | N-CD3 | 1.1 | Secondary KIE; C-D bond is not broken but influences the transition state. |
| Ring Aromatic Substitution | N-CD3 | 0.95 | Inverse Secondary KIE; indicates a change in hybridization at a nearby atom in the transition state. |
Furthermore, the magnitude of the KIE can offer clues about the structure of the transition state—the high-energy, transient molecular arrangement that exists between reactants and products. researchgate.net A maximal KIE suggests a symmetric transition state where the hydrogen/deuterium atom is equally shared between the donor and acceptor atoms. princeton.edu A smaller KIE may indicate an "early" or "late" transition state, where the bond is only slightly or almost completely broken, respectively. princeton.edu
Isotopic labeling is a powerful technique for tracing the fate of specific atoms through a chemical reaction, which can be crucial for understanding the stereochemical outcome. researchgate.net By using this compound, where the methyl group is tagged, researchers can follow its path in reactions where stereochemistry is relevant. For instance, in an enzyme-catalyzed group transfer reaction, determining the final position and configuration of the deuterated methyl group in the product molecule can reveal whether the reaction proceeds with inversion or retention of stereochemistry at a chiral center, providing fundamental insights into the enzyme's mechanism.
Metabolic Fate Elucidation in Pre-Clinical Systems Utilizing this compound as a Stable Isotope Tracer
Stable isotope tracers like this compound are indispensable tools in pharmacology and toxicology for studying the metabolic fate of new chemical entities. nih.gov Because the deuterium label does not alter the fundamental chemical properties of the molecule, it behaves identically to the parent compound within a biological system but can be distinguished by mass-sensitive analytical instruments like mass spectrometers. nih.gov
In vitro studies using systems such as liver microsomes, S9 fractions, or cultured hepatocytes are often the first step in mapping the metabolic pathways of a compound. nih.gov When this compound is incubated with these systems, enzymes like cytochrome P450s can catalyze various biotransformations. chemrxiv.org
Using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), analysts can distinguish the parent compound from its metabolites. nih.gov The parent this compound will have a specific mass-to-charge ratio (m/z). Its metabolites will appear at different m/z values, and the presence of the deuterium tag helps in their identification. For example, a hydroxylation reaction on the pyridine (B92270) ring would result in a mass increase of 16 amu (for oxygen), while demethylation would result in the loss of the deuterated methyl group. This allows for the creation of a comprehensive map of potential metabolites. biorxiv.org
Following in vitro analysis, in vivo studies in animal models (e.g., rats or mice) are conducted to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. kuleuven.be After administering this compound to the animal, biological samples such as blood, urine, feces, and various tissues are collected over time. nih.govescholarship.org
Metabolites are extracted from these samples and analyzed, typically by LC-MS. escholarship.org The deuterium label allows for the sensitive and specific detection of all drug-related material against a complex biological background. nih.gov This enables researchers to perform metabolite profiling, identifying the major and minor metabolites in different tissues, and to determine the biodistribution, revealing which organs or tissues have the highest concentration of the compound and its metabolites. nih.gov
| Metabolite | Proposed Biotransformation | Mass Shift from Parent (Da) | Observed in Plasma |
|---|---|---|---|
| M1: Picolinamide | N-Demethylation | -17 (loss of -CD3) | Yes |
| M2: this compound N-oxide | Pyridine N-oxidation | +16 (addition of O) | Yes |
| M3: Hydroxy-N-Methyl Picolinamide-d3 | Ring Hydroxylation | +16 (addition of O) | Yes |
| M4: Picolinic acid | Amide Hydrolysis & N-Demethylation | -18 (loss of -NHCD3, addition of -OH) | No |
Investigating Cytochrome P450-Mediated Metabolism with Deuterated Analogs
The use of deuterated analogs, such as this compound, serves as a powerful tool in the elucidation of metabolic pathways, particularly those mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govresearchgate.netmdpi.com These enzymes are central to the Phase I metabolism of a vast number of xenobiotics and endogenous compounds. mdpi.com A primary mechanism investigated using deuterated compounds is the kinetic isotope effect (KIE), which occurs when the substitution of a hydrogen atom with its heavier isotope, deuterium, leads to a decrease in the rate of a chemical reaction. nih.govresearchgate.net
The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, more energy is required to break the C-D bond. In CYP450-catalyzed reactions, a rate-limiting step often involves the cleavage of a C-H bond. nih.gov By replacing a hydrogen on the N-methyl group of N-Methyl Picolinamide with deuterium to create this compound, researchers can probe whether N-demethylation is a key metabolic route. If the metabolism of this compound is significantly slower than its non-deuterated counterpart, it provides strong evidence that the cleavage of a C-H bond on the methyl group is a rate-determining step in its metabolism by CYP450 enzymes. nih.gov
This technique, known as "metabolic switching," can also reveal alternative metabolic sites on a molecule. researchgate.netwashington.edu If the primary metabolic site is blocked or slowed by deuteration, CYP450 enzymes may oxidize other, previously minor, sites on the molecule. washington.edunih.gov Observing the formation of different metabolites for the deuterated versus the non-deuterated compound helps to map the metabolic profile and understand the versatility of the CYP450 active site. nih.gov
Table 1: Hypothetical Kinetic Isotope Effect (KIE) in the Metabolism of N-Methyl Picolinamide
| Compound | Rate of Metabolism (Vmax) | KIE (kH/kD) | Implication |
| N-Methyl Picolinamide (H) | 100 pmol/min/mg protein | N/A | Baseline metabolic rate. |
| This compound (D) | 25 pmol/min/mg protein | 4.0 | Significant KIE indicates C-H bond cleavage at the methyl group is a rate-limiting step. |
Advancements in Quantitative Analytical Methodologies Facilitated by this compound as an Internal Standard
In the field of quantitative analysis, particularly for complex biological or environmental samples, accuracy and precision are paramount. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for use as internal standards, and this compound exemplifies this application. waters.comnih.gov An ideal internal standard should behave chemically and physically almost identically to the analyte of interest throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and detection. waters.comnih.gov this compound, being a deuterated analog of N-Methyl Picolinamide, fulfills these criteria nearly perfectly. It has the same chemical structure, polarity, and ionization potential as the non-labeled analyte, but it is distinguishable by its higher mass due to the presence of deuterium atoms. waters.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification with this compound as an Isotopic Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used in pharmaceutical, clinical, and environmental analysis. nih.goveuropeanpharmaceuticalreview.commdpi.com The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate quantification with this method. waters.comnih.gov
During analysis, a known quantity of this compound is added to the sample at the earliest stage of preparation. Because the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes from the liquid chromatography column. waters.com In the mass spectrometer, although both compounds enter the ion source at the same time, they are detected as distinct molecular ions due to their mass difference. For quantification, the instrument monitors a specific fragmentation pattern (transition) for both the analyte and the internal standard. The final concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard. nih.gov This ratio-based measurement corrects for variations in sample recovery during preparation, injection volume, and signal fluctuations in the mass spectrometer, leading to highly precise and accurate results. waters.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Trace Analysis and Compound Identification
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, particularly suited for volatile and semi-volatile compounds. mdpi.commdpi.com Similar to its role in LC-MS/MS, this compound can be employed as an excellent internal standard in GC-MS analyses for the quantification of its non-deuterated analog. The use of a SIL internal standard in GC-MS corrects for variability in sample injection, potential thermal degradation in the injector, and fluctuations in ionization and detection. researchgate.net
For some compounds, a derivatization step is required to increase volatility and improve chromatographic behavior for GC-MS analysis. mdpi.com In such cases, this compound serves as an ideal standard because it undergoes the derivatization reaction under the same conditions and with the same efficiency as the analyte, ensuring that any variability in the reaction yield is accounted for in the final calculation.
Strategies for Minimizing Matrix Effects and Ensuring Analytical Accuracy
Matrix effects are a significant challenge in quantitative analysis, especially when using LC-MS/MS with electrospray ionization (ESI). chromatographyonline.comlongdom.org These effects arise from co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in blood plasma) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. waters.comlongdom.orgresearchgate.net
The most effective strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard. waters.comnih.govchromatographyonline.com Since this compound has the same retention time and ionization characteristics as N-Methyl Picolinamide, it is subjected to the exact same degree of ion suppression or enhancement at the ESI source. waters.com While the absolute signal intensity of both the analyte and the internal standard may fluctuate between different samples due to varying matrix components, their ratio remains constant and directly proportional to the analyte's concentration. waters.comresearchgate.net This property allows for the accurate quantification of the analyte even in the presence of significant and variable matrix effects. waters.comacs.org
Table 2: Minimization of Matrix Effects Using this compound
| Sample Type | Analyte Signal (Area Counts) | IS (d3) Signal (Area Counts) | Analyte/IS Ratio | Calculated Concentration |
| Clean Solvent | 100,000 | 102,000 | 0.98 | 10 ng/mL |
| Plasma (Low Suppression) | 85,000 | 86,500 | 0.98 | 10 ng/mL |
| Plasma (High Suppression) | 45,000 | 46,000 | 0.98 | 10 ng/mL |
| Assuming a linear calibration curve where a ratio of 0.98 corresponds to 10 ng/mL. |
Molecular Interactions and Structural Dynamics Probing Utilizing this compound as a Label
Beyond its use as an internal standard, this compound can function as a molecular probe in biophysical studies. Isotopic labeling, including deuteration, is a cornerstone of techniques used to investigate the interactions between small molecules (ligands) and biological macromolecules like proteins and nucleic acids.
Solution-State NMR Spectroscopic Investigations of this compound Binding to Biomolecules
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying molecular structure, dynamics, and interactions in solution. nih.govnih.gov However, the NMR spectra of large biomolecules can be exceedingly complex due to the large number of overlapping signals. Isotopic labeling with deuterium can help simplify these spectra.
When studying the binding of N-Methyl Picolinamide to a target protein, researchers can use the deuterated analog, this compound. In ¹H NMR spectroscopy, the deuterium nuclei are "silent," meaning the signals from the deuterated methyl group will be absent from the spectrum. nih.gov This can simplify the analysis of the ligand's signals upon binding.
More advanced NMR techniques can utilize the deuterium label to probe binding interfaces. For example, in Isotope-Edited NMR experiments, researchers can specifically observe signals from protons that are physically close to the deuterated label. By comparing the NMR spectrum of a protein in the presence of N-Methyl Picolinamide versus this compound, specific chemical shift perturbations can be identified, pinpointing the amino acid residues in the protein's binding pocket that interact directly with the N-methyl group of the ligand. nih.gov This provides high-resolution structural information about the binding mode and the specific molecular interactions that govern ligand recognition.
Applications of Deuterium Labeling Strategies in Structural Biology Research Involving this compound Analogs
Deuterium labeling is a cornerstone technique in structural biology, offering unique advantages for studying the structure, function, and dynamics of biomolecules. nih.govmdpi.com The use of deuterated analogs like this compound can significantly enhance the quality and depth of information obtained from various analytical methods.
One of the primary applications of deuterium labeling is in Nuclear Magnetic Resonance (NMR) spectroscopy. In solution-state NMR, the presence of protons in non-deuterated detergents or small molecules can create significant background signals that obscure the signals from the protein of interest. By using deuterated detergents and small molecule ligands like this compound, these interfering signals are eliminated, leading to cleaner and more easily interpretable spectra. nih.gov This is particularly crucial for studying the interactions between N-Methyl Picolinamide analogs and their protein targets, which is relevant given that derivatives of N-Methyl Picolinamide have been investigated as potential antitumor agents that may interact with protein kinases. nih.govnih.govmdpi.com
Neutron scattering and diffraction are other powerful techniques where deuterium labeling is highly beneficial. Neutrons are particularly sensitive to the isotopes of hydrogen, and substituting hydrogen with deuterium can dramatically alter the scattering properties of a molecule. mdpi.com This allows for contrast variation studies where specific components of a complex can be "highlighted" or "masked" by selective deuteration. For instance, in a protein-ligand complex, a deuterated ligand like this compound can be precisely located within the protein's binding pocket. While it is generally assumed that deuteration does not significantly alter protein structure, this powerful approach allows for a more rigorous examination of molecular interactions. h1.comanchester.ac.uk
The table below summarizes the antiproliferative activities of some non-deuterated N-Methyl Picolinamide derivatives against various cancer cell lines. The investigation of the binding of these compounds to their target proteins would be significantly enhanced by using their deuterated analogs.
| Compound | Modification | Target Cell Line | IC50 (µM) |
| 6a | Unsubstituted phenyl | HepG2 | 16.54 |
| 6e | 3,5-dimethoxyphenyl | HepG2 | 7.12 |
| 6p | 2-chloroethyl | HepG2 | 2.23 |
| 8e | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy | A549 | 3.6 |
| 8e | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy | H460 | 1.7 |
| 8e | 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-ylamino)phenoxy | HT-29 | 3.0 |
Data sourced from studies on N-Methyl Picolinamide derivatives. nih.govnih.gov
Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Studies
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformational changes. nih.govnih.govsciopen.comhep.com.cn It is particularly well-suited for investigating the interactions between proteins and small molecule ligands. nih.govsciopen.comhep.com.cn The binding of a small molecule, such as an N-Methyl Picolinamide analog, to a protein can induce conformational changes that can be detected by alterations in the rate of deuterium exchange.
The principle of HDX-MS involves exposing a protein to a deuterated buffer (e.g., D₂O). The amide hydrogens on the protein backbone will exchange with deuterium at a rate that is dependent on their solvent accessibility and involvement in hydrogen bonding. Regions of the protein that are flexible and solvent-exposed will exchange hydrogen for deuterium more rapidly than regions that are structured and buried within the protein core.
When a small molecule ligand binds to a protein, it can cause regions of the protein to become more or less protected from the solvent. For example, the binding of an N-Methyl Picolinamide analog to the active site of a kinase would likely decrease the rate of deuterium exchange in the amino acid residues lining the binding pocket. These changes can be precisely measured by mass spectrometry, allowing for the mapping of the ligand-binding site and the identification of allosteric conformational changes occurring elsewhere in the protein. nih.gov
The general workflow for an HDX-MS experiment to study the interaction of a protein with an N-Methyl Picolinamide analog is as follows:
| Step | Description |
| 1. Protein-Ligand Incubation | The target protein is incubated with and without the N-Methyl Picolinamide analog to allow for complex formation. |
| 2. Deuterium Labeling | Both the protein alone and the protein-ligand complex are diluted in a deuterated buffer for a specific amount of time. |
| 3. Quenching | The exchange reaction is quenched by lowering the pH and temperature. |
| 4. Proteolysis | The protein is digested into smaller peptides, typically using an enzyme like pepsin. |
| 5. LC-MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation. |
| 6. Data Analysis | The deuterium uptake of peptides from the protein in the presence and absence of the ligand is compared to identify regions with altered exchange rates. |
This powerful methodology provides valuable insights into the structural and dynamic consequences of small molecule binding, which is crucial for understanding the mechanism of action of potential therapeutic agents like the derivatives of N-Methyl Picolinamide. nih.govsciopen.comhep.com.cn
Computational and Theoretical Investigations of N Methyl Picolinamide D3
Quantum Chemical Computations for Electronic Structure and Reactivity Predictions of N-Methyl Picolinamide-d3
Quantum chemical computations are foundational to modern chemistry, allowing for the detailed study of electronic structure and the prediction of chemical reactivity. scienceopen.commit.edu By solving approximations of the Schrödinger equation, these methods can determine molecular properties from first principles. scienceopen.com For this compound, such calculations can elucidate the effects of isotopic substitution on its fundamental chemical nature.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. scienceopen.comnih.gov It offers a balance of computational cost and accuracy, making it suitable for molecules of this size. nih.gov
Molecular Geometry: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. Functionals such as the hybrid B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry. nih.govcore.ac.uknih.gov The optimization process finds the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. For N-Methyl Picolinamide (B142947), studies on the parent compound, picolinamide, show that the orientation of the carboxamide group relative to the pyridine (B92270) ring is a key conformational feature. core.ac.uknih.gov The substitution of hydrogen with deuterium (B1214612) in the methyl group is not expected to significantly alter the equilibrium bond lengths or angles, but it is a parameter that is precisely defined in the calculation.
Vibrational Frequencies: Once the optimized geometry is found, the same DFT methods can be used to calculate the molecule's vibrational frequencies. core.ac.uk These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are directly related to the peaks observed in an infrared (IR) spectrum. The primary effect of the deuterium labeling in this compound is on the vibrational modes involving the deuterated methyl group. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching and bending frequencies are predicted to be significantly lower than the corresponding C-H frequencies in the non-deuterated analogue. This isotopic shift is a key signature that can be predicted computationally.
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) | Reason for Shift |
|---|---|---|---|
| Symmetric/Asymmetric Stretch | 2850-3000 cm-1 | ~2100-2250 cm-1 | Increased reduced mass of the C-D bond |
| Symmetric/Asymmetric Bending (Scissoring/Rocking) | 1350-1470 cm-1 | ~950-1100 cm-1 | Increased mass of the deuterium atoms |
The presence of deuterium atoms allows for the computational study of isotope effects, which are changes in reaction rates or physical properties that arise from isotopic substitution.
Kinetic Isotope Effects (KIEs): If the N-methyl group is involved in the rate-determining step of a chemical reaction, substituting hydrogen with deuterium can alter the reaction rate. This is known as a kinetic isotope effect. The origin of this effect is the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. The C-D bond has a lower ZPVE, meaning more energy is required to break it. Quantum chemical calculations can predict the magnitude of the KIE by modeling the transition state of the reaction and calculating the ZPVEs for both the deuterated and non-deuterated reactants and transition states. nih.gov
Spectroscopic Parameters: Beyond IR frequencies, computational methods can predict other spectroscopic parameters.
NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. While the electronic environment is largely unchanged by deuteration, the deuterium nucleus (²H) has a different gyromagnetic ratio and spin quantum number (I=1) compared to the proton (¹H, I=1/2). Computations can predict the ¹³C NMR spectrum, where carbons bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight shift in resonance (an isotope shift).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its UV-Visible absorption spectrum. researchgate.net The isotopic substitution in the methyl group is expected to have a negligible effect on the electronic transitions, which are primarily associated with the π-system of the pyridine and amide groups.
Molecular Dynamics Simulations to Elucidate Conformational Space and Solvent Interactions of this compound
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. mdpi.com MD simulations model the molecule using a classical mechanics framework, where atoms are treated as spheres and bonds as springs, governed by a set of rules known as a force field. nih.govmdpi.com
MD simulations for this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water) and calculating the forces between all atoms at discrete time steps. researchgate.net The primary modification for the deuterated species is to assign the correct atomic mass to the deuterium atoms in the force field parameters.
Conformational Space: The simulations can explore the different shapes, or conformations, that the molecule can adopt by rotating around its single bonds. nih.govalbany.edu For this compound, key rotations include the bond between the pyridine ring and the carbonyl group and the C-N amide bond. By running the simulation for nanoseconds or longer, it is possible to map the conformational landscape and determine the relative populations and energy barriers between different stable conformers. nih.gov The increased mass of the methyl group may slightly slow the dynamics of conformational changes but is unlikely to significantly alter the preferred equilibrium conformations. nih.gov
Solvent Interactions: MD simulations provide a detailed picture of how solvent molecules arrange themselves around the solute and the specific intermolecular interactions that occur. academie-sciences.fr
Hydrogen Bonding: Analysis of MD trajectories can identify hydrogen bonds between the amide group or the pyridine nitrogen of this compound and surrounding water molecules.
Radial Distribution Functions (RDFs): RDFs can be calculated to show the probability of finding a solvent atom at a certain distance from a solute atom. academie-sciences.fr This provides quantitative insight into the structure of the solvation shells around different parts of the molecule, such as the hydrophobic deuterated methyl group and the polar amide group.
| Interaction Type | Molecular Site (this compound) | Solvent Site (e.g., Water) | Information Gained from Simulation |
|---|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl Oxygen, Pyridine Nitrogen | Water Hydrogen | Strength, lifetime, and number of H-bonds |
| Hydrogen Bond Donor | Amide N-H | Water Oxygen | Strength, lifetime, and number of H-bonds |
| Hydrophobic Solvation | Deuterated Methyl Group (-CD3) | Water Molecule | Structure of the water cage around the nonpolar group |
In Silico Prediction of Mechanistic Pathways and Thermodynamic Parameters involving this compound
Computational methods can be used to model the entire course of a chemical reaction, providing a theoretical framework to understand reaction mechanisms and predict thermodynamic properties. nih.govmdpi.com
Mechanistic Pathways: For a potential reaction involving this compound, such as amide hydrolysis, computational tools can map the potential energy surface that connects reactants to products. researchgate.net By identifying the transition state structure—the highest energy point along the reaction coordinate—researchers can understand the detailed atomic motions involved in bond breaking and formation. researchgate.net Methods like Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the desired reactants and products.
Thermodynamic Parameters: From the energies calculated along the reaction pathway, key thermodynamic parameters can be derived. researchgate.net
Enthalpy of Reaction (ΔH): The change in heat content between products and reactants.
Gibbs Free Energy of Activation (ΔG‡): The energy barrier that must be overcome for the reaction to occur, which determines the reaction rate.
Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of the reaction at a given temperature.
Entropy (S): The measure of disorder, which can be calculated from the vibrational frequencies and molecular structure.
The isotopic labeling in this compound will subtly influence these parameters, primarily through its effect on the molecule's zero-point vibrational energy. These differences can be precisely calculated and are important for understanding isotope effects on reaction equilibria and kinetics. dntb.gov.ua
| Parameter | Symbol | Significance |
|---|---|---|
| Activation Energy | Ea or ΔG‡ | Determines the reaction rate; the energy barrier to be overcome. |
| Enthalpy of Reaction | ΔHrxn | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy of Reaction | ΔGrxn | Indicates if a reaction is spontaneous (exergonic) or non-spontaneous (endergonic). |
| Entropy of Reaction | ΔSrxn | Measures the change in disorder of the system during the reaction. |
Emerging Research Directions and Future Perspectives for N Methyl Picolinamide D3
Synergistic Integration of N-Methyl Picolinamide-d3 in Advanced 'Omics' Research Paradigms (e.g., Metabolomics, Proteomics)
The fields of metabolomics and proteomics, which involve the large-scale study of metabolites and proteins, respectively, rely on precise and accurate quantification to understand complex biological systems. doi.orgnih.gov The integration of data from these 'omics' fields provides a more holistic understanding of disease processes and cellular functions. nih.govnih.gov In this context, stable isotope-labeled compounds are invaluable tools, frequently used as internal standards in mass spectrometry-based analyses to improve analytical accuracy and reproducibility. nih.govnih.gov
This compound is ideally suited for this role. Its chemical properties are nearly identical to the unlabeled (protio) analogue, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the three deuterium (B1214612) atoms allows it to be clearly distinguished by a mass spectrometer. nih.gov When a known quantity of this compound is added to a biological sample, it can be used to accurately quantify the corresponding unlabeled compound or other related analytes, correcting for variations in sample preparation and instrument response. nih.gov
The integration of proteomic and metabolomic data can reveal complex biochemical and molecular changes in conditions like cancer, highlighting altered metabolic pathways. nih.gov While the direct application of this compound in large-scale 'omics' studies is not yet widely documented, its potential as a specialized internal standard for targeted analyses within these fields is clear. Future research could see its use in quantitative studies to trace the metabolic fate of picolinamide-containing compounds or to validate biomarkers in drug discovery pipelines. nih.gov
Table 1: Potential Applications of this compound in 'Omics'
| Research Area | Application of this compound | Rationale |
|---|---|---|
| Metabolomics | Internal Standard for Mass Spectrometry | Co-elutes with the unlabeled analyte but is mass-shifted, allowing for precise quantification and correction of matrix effects. nih.govnih.gov |
| Proteomics | Quantitative Analysis (Targeted) | Could be used in studies involving drugs with a picolinamide (B142947) moiety to quantify drug-protein interactions or metabolic turnover. nih.govmdpi.com |
| Multi-Omics Integration | Quality Control Marker | Ensures data reliability across different 'omics' platforms by providing a consistent reference point in complex biological samples. doi.org |
Exploration of Advanced Pre-Clinical Imaging Modalities Using Deuterated Analogs
Deuterium Magnetic Resonance Imaging (DMI) is an emerging preclinical imaging technique that allows for the non-invasive mapping of metabolic processes in vivo. nih.gov This modality tracks the fate of deuterated substrates, such as deuterated glucose, providing insights into metabolic hotspots and fluxes without the use of ionizing radiation. nih.gov The low natural abundance of deuterium in the body means that images are generated with a virtually background-free signal, offering high contrast and specificity. nih.gov
While much of the current research in DMI focuses on core metabolic substrates, there is significant potential to develop novel deuterated probes and tracers for imaging other biological processes. nih.gov Deuterated nanopolymers have recently been explored as contrast agents for quantitative deuterium MRI, demonstrating the versatility of the technique beyond small molecule metabolites. nih.gov
The application of this compound in this area remains a prospective field of inquiry. If a therapeutic agent or biological probe contains the N-Methyl Picolinamide scaffold, its deuterated analogue could potentially be used to map its biodistribution and target engagement non-invasively using DMI. This would be particularly valuable in preclinical drug development to understand the pharmacokinetics of a compound within a living organism. Future research would need to establish the feasibility of detecting the deuterium signal from this compound at physiologically relevant concentrations.
Innovation in Research Tool Development and Mechanistic Probe Design Leveraging the this compound Scaffold
The picolinamide functional group is a valuable scaffold in medicinal chemistry and chemical biology due to its specific structural and electronic properties. It can act as a directing group in chemical synthesis, guiding reactions to specific sites on a molecule. For instance, the picolinamide moiety has been successfully used to direct palladium-catalyzed C-H activation to a remote delta-position in aliphatic amines, a challenging transformation that enables novel synthetic pathways. nih.gov
Deuteration serves as a powerful tool for elucidating reaction mechanisms, a practice known as the kinetic isotope effect (KIE). Replacing a hydrogen atom with a deuterium atom can slow down reactions where the C-H bond is broken, providing insight into the rate-determining steps of a chemical or enzymatic process. Selective deuteration has been used to unravel complex autoxidation mechanisms in atmospheric chemistry. copernicus.org
Leveraging the this compound scaffold could lead to the development of innovative mechanistic probes. The deuterated methyl group can be used to:
Probe Enzymatic Demethylation: In studies of enzymes that catalyze N-demethylation, the use of this compound would exhibit a KIE, helping to clarify the mechanism of action.
Elucidate Reaction Pathways: In synthetic chemistry, using the deuterated scaffold can help determine whether a C-H bond on the methyl group is involved in a reaction mechanism. copernicus.org
Develop Novel Inhibitors: The picolinamide structure is a key component of various biologically active compounds, including kinase inhibitors. nih.gov Synthesizing derivatives on the this compound scaffold could produce novel research tools for studying enzyme function and inhibition. mdpi.com
Eco-Conscious Methodologies for Sustainable Synthesis and Isotopic Enrichment of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it This is particularly important in the pharmaceutical industry, where complex multi-step syntheses are common. google.com Methodologies for synthesizing picolinamide derivatives often involve coupling picolinic acid with an appropriate amine. nih.govmdpi.com Sustainable approaches focus on using less hazardous solvents, reducing waste, and employing catalytic methods.
For the isotopic enrichment of this compound, the key step is the introduction of the deuterated methyl group (CD3). A straightforward and eco-conscious method for deuterating methyl groups on pyridine (B92270) rings, which are structurally similar to picolinamide, involves a simple hydrogen-deuterium exchange reaction. This can be achieved by heating the compound in the presence of deuterium oxide (D2O) and a base like sodium deuteroxide (NaOD). nih.gov This method is atom-economical and avoids the use of more complex and potentially hazardous deuterating agents.
Table 2: Comparison of Synthesis and Enrichment Methodologies
| Step | Conventional Method | Eco-Conscious Alternative | Green Chemistry Principle |
|---|---|---|---|
| Amide Formation | Use of coupling reagents in chlorinated solvents like DCM. researchgate.net | Catalytic methods in greener solvents (e.g., toluene, acetone) or continuous-flow reactors. | Safer Solvents, Catalysis |
| Isotopic Enrichment | Use of deuterated methyl halides (e.g., CD3I) with a precursor amine. | Direct H-D exchange on the final molecule using D2O and a catalytic base. nih.gov | Atom Economy, Less Hazardous Synthesis |
| Purification | Column chromatography with large solvent volumes. | Recrystallization from minimal solvent volumes. nih.gov | Waste Prevention |
Future research will likely focus on optimizing these greener routes, potentially using biocatalysis or continuous-flow systems to further enhance the sustainability of producing this compound and related compounds.
Potential for this compound in Material Science and Polymer Research
Deuterated compounds play a crucial role in material science, particularly in the study of polymers using small-angle neutron scattering (SANS). rsc.orgarxiv.org Neutrons interact differently with hydrogen and deuterium nuclei, allowing researchers to use "contrast variation" to highlight specific parts of a polymer chain or a complex mixture. By selectively deuterating components, scientists can gain unparalleled insights into polymer structure, dynamics, and phase behavior. nih.gov
The direct application of this compound in polymer research is not well-established. However, the picolinamide scaffold has been explored in related areas. For instance, picolinamide-based ligands have been used to synthesize zinc(II) coordination polymers, which are materials with potential catalytic activities. researchgate.net In another study, molecularly imprinted polymers were prepared using isomers of picolinamide (nicotinamide and isonicotinamide) to create materials with specific molecular recognition properties. Interestingly, the polymer prepared with picolinamide itself did not show the desired specificity, suggesting that the position of the nitrogen atom in the pyridine ring is critical for these interactions. nih.gov
Given this context, the potential for this compound in material science is speculative but could be directed toward:
Neutron Scattering Studies: If polymers containing the picolinamide moiety are developed, the deuterated version could be synthesized and incorporated to study chain conformation and aggregation via SANS.
Functional Materials: As a component in metal-organic frameworks (MOFs) or coordination polymers, where the deuteration could be used as a spectroscopic handle to probe the material's structure and guest-host interactions.
This remains an underexplored area, representing an opportunity for future research to bridge the gap between isotopic labeling and advanced materials design.
Conclusion
Summary of Key Research Contributions and Methodological Advancements Facilitated by N-Methyl Picolinamide-d3
The introduction of deuterium (B1214612) atoms into the N-methyl group of picolinamide (B142947) creates a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. This characteristic is pivotal for its primary role as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).
Key Contributions:
Enhanced Accuracy in Bioanalysis: In pharmacokinetic studies of picolinamide-based drugs, this compound serves as an ideal internal standard. When added to biological samples like plasma or urine, it co-elutes with the unlabeled analyte, experiencing similar extraction recovery and ionization effects in the mass spectrometer. This allows for precise quantification of the drug by correcting for variations during sample preparation and analysis.
Facilitation of Metabolite Identification: The distinct mass difference between this compound and its unlabeled form aids in distinguishing the parent compound from its metabolites during drug metabolism studies. This is crucial for accurately tracing the metabolic fate of a drug candidate.
Advancements in Analytical Method Development: The availability of a reliable internal standard like this compound is a prerequisite for the development and validation of robust and sensitive bioanalytical methods. These methods are essential for regulatory submissions and for gaining a comprehensive understanding of a drug's behavior in biological systems.
The use of deuterated standards represents a significant methodological advancement over older techniques that relied on structurally similar but not identical internal standards, which could introduce inaccuracies due to different physicochemical properties.
Unresolved Research Questions and Future Opportunities in this compound Studies
While the primary application of this compound is well-established in principle, several avenues for future investigation remain. These are largely tied to the research and development of new picolinamide-based therapeutic agents.
Unresolved Questions:
Specific Drug Applications: Publicly available literature does not extensively detail which specific picolinamide-based drug candidates are currently utilizing this compound as an internal standard in their development pipelines.
Metabolic Stability and Isotope Effects: The presence of deuterium can sometimes alter the metabolic profile of a compound, a phenomenon known as the kinetic isotope effect. Further studies could explore if the deuteration in this compound influences its own metabolic stability or has any unforeseen effects when used in in-vivo studies.
Broader Utility in 'Omics' Research: The potential of this compound in broader metabolomics or proteomics studies, beyond its role as an internal standard for a single analyte, has not been thoroughly explored.
Future Opportunities:
Development of New Analytical Techniques: As analytical instrumentation becomes more sensitive, there may be opportunities to utilize this compound in novel, highly sensitive assays for detecting minute quantities of picolinamide derivatives in complex biological matrices.
Synthesis of More Complex Labeled Analogues: The synthetic pathways developed for this compound could serve as a foundation for creating more complex isotopically labeled picolinamide derivatives, which could be used to probe specific enzymatic pathways or receptor interactions.
Expansion in Environmental and Agrochemical Analysis: Given that some picolinamide derivatives have applications in agriculture, deuterated standards like this compound could become increasingly important for monitoring their environmental fate and for residue analysis in food products.
In essence, while this compound may not be the direct subject of extensive research, its role as a critical tool behind the scenes is indispensable for the advancement of pharmaceutical and analytical sciences. Future research will likely see its application expand in line with the development of new molecules within the picolinamide class.
Q & A
Basic Research Questions
Q. How can researchers synthesize N-Methyl Picolinamide-d3 with high isotopic purity?
- Methodology : Use deuterated methylating agents (e.g., methyl iodide-d3) in a reductive amination or substitution reaction. Purify the product via column chromatography and validate isotopic incorporation using mass spectrometry (MS) and nuclear magnetic resonance (NMR). Ensure anhydrous conditions to prevent proton-deuterium exchange .
- Key Considerations : Optimize reaction time and temperature to maximize deuteration efficiency. Monitor byproducts using high-performance liquid chromatography (HPLC) .
Q. What analytical techniques confirm the structure and isotopic labeling of this compound?
- Methodology :
- NMR Spectroscopy : Compare proton (¹H) and deuterium (²H) NMR spectra to identify deuterium substitution patterns.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution (e.g., m/z shifts due to d3 labeling).
- FTIR : Confirm functional groups (e.g., amide C=O stretch) and absence of undesired bonds .
Q. What are the best practices for storing deuterated compounds like this compound?
- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Use desiccants to minimize moisture absorption. Regularly validate stability via HPLC and NMR to detect degradation or isotopic scrambling .
Q. How to formulate a PICOT-based research question for studies involving this compound?
- Framework :
- Population (P) : Target system (e.g., enzyme models, cell lines).
- Intervention (I) : Application of this compound at specific concentrations.
- Comparison (C) : Non-deuterated analogs or solvent controls.
- Outcome (O) : Quantifiable metrics (e.g., binding affinity, metabolic stability).
- Time (T) : Duration of exposure or observation.
Advanced Research Questions
Q. How do deuterium isotopes in this compound affect kinetic parameters in enzymatic studies?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare and values between deuterated and non-deuterated compounds using enzyme assays.
- Computational Modeling : Apply density functional theory (DFT) to predict deuterium-induced bond polarization or steric effects.
Q. How to design experiments to assess adsorption behavior of this compound using isotherm models?
- Methodology :
- Freundlich Isotherm : Prepare varying concentrations of the compound in a solvent (e.g., PBS). Incubate with adsorbent materials (e.g., activated carbon) and quantify equilibrium concentrations via UV-Vis spectroscopy.
- Data Fitting : Use nonlinear regression to determine adsorption capacity () and heterogeneity factor () .
Q. What statistical approaches address contradictory data in isotopic tracer studies?
- Methodology :
- Mixed-Effects Models : Account for variability between experimental batches or biological replicates.
- Bayesian Analysis : Integrate prior data (e.g., non-deuterated compound behavior) to refine posterior probabilities.
- Example : Resolve discrepancies in metabolic stability data by testing hypotheses about deuterium’s impact on rate-limiting steps .
Q. How to integrate computational modeling with experimental data for structural analysis of this compound?
- Methodology :
- Molecular Dynamics (MD) : Simulate deuterium’s effects on molecular conformation using software like GROMACS.
- Validation : Compare predicted NMR chemical shifts or binding poses with experimental results (e.g., X-ray crystallography or 2D NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
